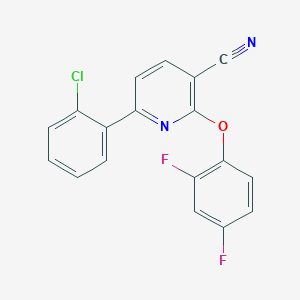

6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-(2-chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9ClF2N2O/c19-14-4-2-1-3-13(14)16-7-5-11(10-22)18(23-16)24-17-8-6-12(20)9-15(17)21/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPPAHHBCUIPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=C(C=C2)C#N)OC3=C(C=C(C=C3)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Nitrile Formation: Starting with a suitable pyridine derivative, a nitrile group can be introduced using reagents like cyanogen bromide.

Substitution Reactions:

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, may be used to attach the aromatic groups to the pyridine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitrile group to an amine can be achieved using hydrogenation or metal hydrides.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, derivatives of this compound could be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications might include the investigation of this compound as a potential drug candidate for various diseases, given its structural features that could interact with biological targets.

Industry

In industry, this compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, the compound might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in Pyridine Carbonitriles

Table 1: Key Structural and Molecular Comparisons

Key Structural and Functional Differences

Halogenation Patterns: The target compound’s 2,4-difluorophenoxy group contrasts with the dichlorophenoxy substituent in 6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile (). Increased halogenation (Cl vs. Replacement of the 2,4-difluorophenoxy with a single 4-fluorophenoxy group (6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile) reduces electronegativity, likely decreasing polarity .

Trifluoromethyl Modifications: Addition of a CF₃ group at position 4 (e.g., 6-(2-Chlorophenyl)-2-(4-methoxyphenoxy)-4-(trifluoromethyl)...) introduces strong electron-withdrawing and lipophilic properties, which could improve membrane permeability in bioactive contexts .

Heterocyclic Variations :

- 6-(2,5-Dichlorothiophen-3-yl)-2-(2-oxopropoxy)pyridine-3-carbonitrile () replaces the chlorophenyl group with a dichlorothiophene, demonstrating how heterocyclic moieties influence antibacterial activity.

Simpler Analogs: 2-Chloro-3-cyano-6-phenylpyridine () lacks the phenoxy group entirely, resulting in a planar structure with high aromaticity, which may favor crystallinity or stability in materials applications.

Implications for Research and Development

- Synthetic Flexibility : The Thorpe-Ziegler cyclization method () used for related compounds could be adapted for synthesizing derivatives of the target compound.

- Material Science Applications : Substituent-driven electronic effects (e.g., CF₃, methoxy) may tailor the compound for optoelectronic or catalytic uses, though further experimental validation is needed.

Biological Activity

6-(2-Chlorophenyl)-2-(2,4-difluorophenoxy)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHClFNO

- Molecular Weight : 337.73 g/mol

Research indicates that this compound functions primarily as a dual inhibitor targeting key signaling pathways involved in cancer progression. It has shown efficacy against:

- c-Met : A receptor tyrosine kinase implicated in tumor growth and metastasis.

- VEGFR-2 : A critical receptor in angiogenesis.

Inhibition Potency

In vitro studies have demonstrated that certain derivatives of this compound exhibit significant inhibition potency:

- IC values for c-Met and VEGFR-2 are reported as low as 0.11 μM and 0.19 μM, respectively, indicating strong potential for therapeutic applications in oncology .

Table 1: Biological Activity of Derivatives

| Compound ID | c-Met IC (μM) | VEGFR-2 IC (μM) | Notes |

|---|---|---|---|

| 12d | 0.11 | 0.19 | Most promising candidate |

| 9h | Not specified | Not specified | Moderate activity observed |

| 12b | Not specified | Not specified | Further studies needed |

Case Studies

-

Study on Dual Inhibitors :

A study focused on the synthesis and evaluation of various pyridine derivatives, including our compound of interest, found that those with fluorinated phenoxy groups exhibited enhanced inhibitory activity against both c-Met and VEGFR-2. The study employed cell proliferation assays to determine the efficacy of these compounds in inhibiting cancer cell lines . -

Molecular Docking Studies :

Molecular docking simulations suggested that the binding affinity of the compound to the ATP-binding site of c-Met and VEGFR-2 is significantly high. This interaction is crucial for blocking downstream signaling pathways that promote tumor growth and angiogenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.